tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-11-12-8-10(17)4-5-13(12)18-14(11)9-19/h4-5,8,18H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUJJQUROUAQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132483 | |
| Record name | 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173155-59-3 | |
| Record name | 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173155-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Pyridoindole Derivatives
A key step in preparing tert-butyl esters of pyridoindole derivatives involves the use of Boc (tert-butoxycarbonyl) protecting groups. According to synthetic protocols for related compounds, the reaction proceeds as follows:
- The starting pyridoindole compound bearing a free amine or carboxylic acid group is reacted with Boc anhydride in the presence of a base such as triethylamine .
- Catalysts like 4-dimethylaminopyridine (DMAP) are often employed to accelerate the reaction.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane at low temperatures (0–10°C) initially, then warmed to room temperature or slightly elevated temperatures (~40°C) for several hours (e.g., 3 hours).
- After completion, the reaction mixture is quenched with water and extracted with organic solvents, followed by drying and purification via column chromatography.
This method is exemplified in the synthesis of closely related compounds such as tert-butyl 6-bromo-2H-pyrido[3,2-b]oxazine-4(3H)-carboxylate, which shares structural similarities and synthetic steps with the target compound.
Bromination and Cyclization
- Bromination at the 6-position is often introduced either by starting from a brominated precursor or by selective bromination of the pyridoindole scaffold.
- Cyclization to form the fused pyridoindole ring system can be achieved via intramolecular condensation reactions, often under acidic or basic catalysis, depending on the substituents and protecting groups.
Example Preparation Procedure (Adapted from Analogous Compounds)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Starting material preparation | 6-bromo-substituted pyridoindole or precursor | Obtain or synthesize the brominated intermediate |
| 2. Boc protection | Boc anhydride, triethylamine, DMAP, dichloromethane, 0–40°C, 3 hours | Protect the carboxyl or amine group to form tert-butyl ester |
| 3. Work-up | Water quench, dichloromethane extraction, drying over Na2SO4 | Isolate the organic phase |
| 4. Purification | Column chromatography (petroleum ether/ethyl acetate 12:1) | Obtain pure this compound |
Data Table: Reaction Conditions and Yields (From Related Compound Synthesis)
| Parameter | Value/Condition |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Base | Triethylamine |
| Temperature | 0–10°C initially, then 40°C |
| Reaction Time | Approximately 3 hours |
| Work-up | Water quench, organic extraction |
| Purification | Column chromatography (petroleum ether/ethyl acetate = 12/1) |
| Yield | Up to 97% (reported for similar compounds) |
Research Findings and Notes
- The use of Boc anhydride for tert-butyl ester formation is a well-established method that provides high yields and clean products when combined with appropriate catalysts and bases.
- Maintaining low temperatures during the initial addition of Boc anhydride prevents side reactions and ensures selective protection.
- The bromine substituent at the 6-position is stable under these reaction conditions, allowing for selective functionalization without debromination.
- Purification by column chromatography using non-polar solvent mixtures ensures the removal of unreacted starting materials and side products.
- Physical methods such as vortexing, ultrasound, or mild heating can assist in dissolving intermediates during preparation steps, as noted in formulation protocols of related compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate undergoes various chemical reactions, including:
Biological Activity
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This compound, characterized by its complex bicyclic structure and the presence of a bromine atom and a tert-butyl ester group, has garnered attention for its biological activities, particularly in the context of antitumor and antimicrobial properties.
- Molecular Formula : C₁₆H₁₉BrN₂O₂
- Molecular Weight : 351.244 g/mol
- Appearance : Colorless to pale yellow solid
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antitumor Activity :
- The compound has shown promising results against different cancer cell lines. Notably, it has been evaluated for its cytotoxic effects on pediatric brain tumor cells. For example, related compounds in the same chemical family have demonstrated significant antiproliferative activity against glioblastoma multiforme (GBM) cell lines with IC50 values as low as 0.84 μM .
- In comparative studies, the indoleamide scaffold has been optimized to enhance selectivity towards tumor cells while minimizing cytotoxic effects on healthy cells .
-
Antimicrobial Activity :
- The compound's structural similarities to known antimycobacterial agents suggest potential activity against Mycobacterium tuberculosis (Mtb). In related studies, indole derivatives have been identified with minimum inhibitory concentrations (MIC) as low as 0.62 μM against Mtb .
- The mechanism of action appears to involve interaction with specific biological targets within the bacteria, which may disrupt essential cellular processes.
Structure-Activity Relationship (SAR)
The unique structural features of this compound play a critical role in its biological activity:
- The bromine atom at the 6th position contributes to increased lipophilicity, enhancing membrane permeability and bioactivity.
- The tert-butyl ester group at the 2nd position may influence the compound's interaction with biological targets and its overall stability .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Comparison with Similar Compounds
Substituent Effects: Bromine Position and Electronic Properties
The position of the bromine substituent significantly influences physicochemical properties. For example:
- tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) : Bromine at position 8 yields a melting point of 177–178°C and an 82% synthesis yield .
- tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) : Chlorine at position 6 results in a higher melting point (185–186°C) and 87% yield .
Ester Group Variations
The tert-butyl carbamate group enhances solubility and stability compared to other esters:
- Benzyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8h) : A benzyl ester reduces the melting point to 115–117°C, likely due to decreased crystallinity .
- Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate : Ethyl esters (similarity score 0.74, CAS 873779-30-7) may offer lower steric hindrance but reduced thermal stability compared to tert-butyl analogs .
Core Structural Differences
Pyridoindole isomers and quinoline derivatives exhibit distinct properties:
Physical and Spectral Data Comparison
Table 1 summarizes key properties of select analogs:
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate?
The synthesis typically involves bromination of a precursor pyridoindole scaffold followed by tert-butyl carbamate protection. Key steps include:
- Hydrogenation : Use of Pd/C or Pd(OH)₂/C catalysts under hydrogen atmosphere to reduce intermediates (e.g., nitro groups or unsaturated bonds) .
- Bromination : Electrophilic substitution at the 6-position of the indole core, often using reagents like NBS (N-bromosuccinimide) under controlled conditions (light exclusion, inert atmosphere) .
- Protection : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying protons (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbons (e.g., tert-butyl carbamate carbonyl at ~δ 155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₆H₂₀BrN₂O₂) .
- FT-IR : Peaks at ~1700 cm⁻¹ confirm the carbonyl group of the carbamate .
Advanced Research Questions
Q. How can researchers ensure compound stability during long-term storage?
- Temperature Control : Store at –20°C in airtight containers to minimize thermal degradation, as organic compounds degrade faster at higher temperatures .
- Moisture Avoidance : Use desiccants (e.g., silica gel) and inert gas (N₂/Ar) purging to prevent hydrolysis of the carbamate group .
- Light Protection : Amber glass or foil wrapping prevents photolytic decomposition of the bromine substituent .
Q. What precautions are critical when handling brominated intermediates?
- Reactivity Mitigation : Bromine’s electrophilic nature requires inert atmospheres (N₂/Ar) and dry solvents to avoid unintended side reactions .
- Safety Protocols : Follow GHS guidelines (P210/P261): Avoid sparks/open flames, use fume hoods, and wear PPE (gloves, goggles) due to flammability and toxicity risks .
Q. How can impurities or degradation products be analyzed?
- HPLC-MS : Reverse-phase chromatography (C18 column) with UV/vis detection identifies impurities (e.g., de-brominated byproducts) .
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via TLC or NMR .
Q. How to troubleshoot low yields in the bromination step?
- Reagent Purity : Ensure NBS is fresh and stored in the dark to prevent oxidation .
- Solvent Optimization : Use non-polar solvents (e.g., CCl₄) to stabilize bromine radicals and improve selectivity .
- Reaction Monitoring : Employ in-situ FT-IR or GC-MS to detect incomplete reactions early .
Q. What are the environmental risks of improper disposal?
- Aquatic Toxicity : Brominated indoles are toxic to aquatic life; neutralize with sodium thiosulfate before disposal .
- Ozone Layer Impact : Avoid incineration without scrubbers, as bromide byproducts may contribute to ozone depletion .
Methodological Notes
- Experimental Design : For reproducibility, document catalyst batches (e.g., Pd/C activity varies by supplier) and reaction atmosphere (O₂-free vs. ambient) .
- Data Contradictions : Conflicting NMR results may arise from rotamers (e.g., carbamate group rotation); use variable-temperature NMR to resolve .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
